Product packaging for 2,2-Diphenylethyl pyridine-3-carboxylate(Cat. No.:)

2,2-Diphenylethyl pyridine-3-carboxylate

Cat. No.: B5539939
M. Wt: 303.4 g/mol
InChI Key: YFQZPIBDZWPGBZ-UHFFFAOYSA-N
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Description

Significance of Pyridine-3-carboxylate Esters as Privileged Scaffolds in Synthetic Chemistry

Pyridine-3-carboxylate esters, also known as nicotinates, are a class of compounds derived from nicotinic acid (vitamin B3). This structural motif is considered a "privileged scaffold" in medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts specific electronic properties and hydrogen bonding capabilities. The ester functional group at the 3-position is a versatile handle for synthetic modifications and can influence the molecule's polarity, solubility, and bioavailability.

The synthesis of these esters typically involves the esterification of nicotinic acid or its derivatives with an appropriate alcohol. google.comscholarsresearchlibrary.comgoogle.com Common methods include Fischer esterification, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst. scholarsresearchlibrary.com Alternative methods may utilize the acid chloride of nicotinic acid for reaction with the alcohol. google.com The presence of the nitrogen atom in the pyridine ring can influence the reactivity of the carboxyl group. These scaffolds are precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. googleapis.comnih.govgoogleapis.com

Role of 2,2-Diphenylethyl Substituents in Molecular Design and Stereochemical Control

The 2,2-diphenylethyl group is a bulky substituent characterized by a short ethyl chain bearing two phenyl rings on the same carbon atom. The presence of such a sterically demanding group can significantly influence the three-dimensional shape and conformational preferences of a molecule. This steric hindrance can shield a nearby reactive center, thereby controlling the regioselectivity of a reaction.

In the context of stereochemistry, while the 2,2-diphenylethyl group itself is not chiral, its bulkiness can influence the stereochemical outcome of reactions at adjacent chiral centers. The spatial arrangement of the two phenyl groups can create a chiral pocket-like environment, potentially directing the approach of reagents from a specific face of the molecule. This concept is a cornerstone of asymmetric synthesis, where non-chiral auxiliaries are used to induce chirality in a product. The study of how bulky, non-chiral groups influence the stereochemistry of reactions is an active area of research. masterorganicchemistry.commasterorganicchemistry.com

Overview of Research Trajectories for Complex Organic Esters

The synthesis of complex organic esters is a fundamental pursuit in organic chemistry, with ongoing research focused on developing more efficient, selective, and environmentally benign methodologies. google.com Traditional methods often require harsh conditions or the use of stoichiometric activating agents. Modern research trajectories are exploring novel catalytic systems, including the use of solid-supported catalysts and enzymatic transformations, to improve reaction yields and reduce waste. usp.br

A significant trend is the development of one-pot procedures where multiple reaction steps are carried out in the same reaction vessel, saving time and resources. scholarsresearchlibrary.com Furthermore, there is a growing interest in the synthesis of esters with well-defined three-dimensional structures for applications in materials science and as probes for biological systems. The precise control over the esterification of complex alcohols with functionalized carboxylic acids remains a key challenge and a driver of innovation in synthetic methodology.

Scope and Objectives of Academic Inquiry into 2,2-Diphenylethyl Pyridine-3-carboxylate

Given the absence of extensive literature on this compound, an academic inquiry into this specific molecule would be multifaceted. The primary objective would be to synthesize the compound, likely through the esterification of nicotinic acid or its acyl chloride with 2,2-diphenylethanol (B156489).

Subsequent objectives would involve the thorough characterization of the molecule's physicochemical properties. This would include determining its melting point, solubility, and spectral characteristics using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A further avenue of investigation would be to explore the conformational properties of the molecule through computational modeling and, if possible, X-ray crystallography. Understanding how the bulky 2,2-diphenylethyl group influences the orientation of the pyridine-3-carboxylate moiety would provide valuable insights into the structure-property relationships of this class of compounds. Such a study would contribute to the broader understanding of how sterically demanding groups can be used to fine-tune molecular architecture.

Data on Related Compounds

To provide context for the potential properties of this compound, the following tables present data for representative pyridine-3-carboxylate esters and esters containing a phenylethyl group.

Table 1: Properties of Selected Pyridine Carboxylic Acids and Esters

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Nicotinic Acid 59-67-6 C₆H₅NO₂ 123.11 236.6
Methyl Nicotinate 93-60-7 C₇H₇NO₂ 137.14 42
2-(Trifluoromethyl)pyridine-3-carboxylic acid 131747-43-8 C₇H₄F₃NO₂ 191.11 184-188

This table presents data for known pyridine carboxylic acids and esters to illustrate the general properties of this class of compounds.

Table 2: Properties of Selected Phenylethyl Esters

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
Acetic acid, 2-phenylethyl ester 103-45-7 C₁₀H₁₂O₂ 164.20 226
Phenylacetic acid, 2-phenylethyl ester 102-20-5 C₁₆H₁₆O₂ 240.30 325

This table presents data for known phenylethyl esters to provide insight into the properties that the alcohol moiety may confer to the target compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO2 B5539939 2,2-Diphenylethyl pyridine-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(18-12-7-13-21-14-18)23-15-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,19H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQZPIBDZWPGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Diphenylethyl Pyridine 3 Carboxylate

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2,2-Diphenylethyl pyridine-3-carboxylate identifies the ester linkage as the most logical point for disconnection. This C-O bond cleavage simplifies the target molecule into two more readily accessible building blocks:

Pyridine-3-carboxylic acid (Nicotinic acid) : An aromatic heterocyclic core.

2,2-Diphenylethanol (B156489) : An alcohol fragment containing the bulky diphenyl motif.

This disconnection strategy allows for a convergent synthesis, where the two key fragments are prepared separately and then combined in a final esterification step. This approach offers flexibility and efficiency, as the synthesis of each fragment can be optimized independently.

Synthesis of the Pyridine-3-carboxylic Acid Core

The pyridine (B92270) ring is a fundamental motif in many pharmaceuticals and bioactive compounds. nih.gov Its synthesis and functionalization are well-established areas of organic chemistry.

The de novo construction of the pyridine ring can be accomplished through various cycloaddition reactions, which involve the simultaneous formation of multiple bonds in a single step. nih.gov

[2+2+2] Cycloadditions : Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes provide a powerful tool for constructing pyridine rings. nih.gov This method allows for control over the substitution pattern on the resulting pyridine. nih.gov

Diels-Alder Reactions : The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. For pyridine synthesis, this often involves an "inverse electron demand" Diels-Alder reaction, where an electron-poor diene (like a 1,2,4-triazine) reacts with a dienophile. acsgcipr.org The initial cycloadduct then typically extrudes a small molecule (e.g., N₂) to form the aromatic pyridine ring. acsgcipr.org Normal electron-demand Diels-Alder reactions using 1-azadienes are less common due to unfavorable electronic and thermodynamic factors. baranlab.org More convergent strategies have been developed, such as the reaction between vinylallenes and sulfonyl cyanides, to generate highly substituted pyridines. acs.org

Reaction TypeReactantsKey FeaturesReference
[2+2+2] CycloadditionNitriles and AlkynesTransition-metal catalyzed; good control of substitution. nih.gov
Inverse Electron Demand Diels-AlderElectron-poor azadienes (e.g., 1,2,4-triazines) and dienophilesInitial adduct extrudes a small molecule (e.g., N₂) to aromatize. acsgcipr.org
Formal [3+3] CycloadditionEnamines and Unsaturated Aldehydes/KetonesOrganocatalyzed method for tri- or tetrasubstituted pyridines. acs.org
[4+2] CycloadditionVinylallenes and Sulfonyl CyanidesA convergent route to multisubstituted pyridines. acs.org

Once the pyridine ring is formed, or starting from a pre-existing pyridine, the carboxylic acid group must be introduced at the 3-position.

Oxidation of Alkylpyridines : A common and industrially significant method for producing pyridine-3-carboxylic acid (nicotinic acid) is the oxidation of 3-methylpyridine (β-picoline). google.comgoogleapis.com This can be achieved through various methods, including liquid-phase oxidation with reagents like nitric acid or air in the presence of catalysts. google.comgoogleapis.com

Hydrolysis of Cyanopyridines : The hydrolysis of 3-cyanopyridine is another viable route to nicotinic acid. The cyano group can be introduced via methods like the ammoxidation of alkylpyridines. google.com

Palladium-Catalyzed Carbonylation : Modern synthetic methods include palladium-catalyzed carbonylation reactions. For instance, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, a Pd-catalyzed carbonylation can introduce an ester group, which is then hydrolyzed to the carboxylic acid. tandfonline.com Subsequent selective decarboxylation can yield the desired 3-pyridinecarboxylic acid derivative. tandfonline.com

MethodStarting MaterialKey Reagents/ConditionsReference
Oxidation3-Methylpyridine (β-picoline)Nitric acid, air with catalysts (e.g., V₂O₅/TiO₂) google.comgoogleapis.com
Hydrolysis3-CyanopyridineAcid or base hydrolysis google.com
Carbonylation/DecarboxylationHalogenated Pyridines (e.g., 2,3-dichloropyridine derivatives)Pd catalyst, CO source, followed by hydrolysis and selective decarboxylation tandfonline.com

While the target molecule's pyridine core is unsubstituted beyond the carboxylate, general derivatization methods are crucial for creating analogues. The electron-deficient nature of the pyridine ring influences its reactivity. acs.org

Nucleophilic Aromatic Substitution : Substitutions occur more readily on pyridine rings that have a good leaving group, such as a halogen. wikipedia.org

C-H Functionalization : Direct C-H functionalization is a powerful strategy for introducing substituents without pre-functionalization. This can be challenging due to regioselectivity issues. slideshare.net Strategies include transition-metal-mediated reactions, where the pyridine nitrogen can act as a directing group to favor functionalization at the C2 position. slideshare.net Achieving C3 functionalization often requires more complex, multi-step approaches, such as temporary dearomatization of the pyridine ring followed by reaction with an electrophile and subsequent re-aromatization. nih.govresearchgate.net

Reactions on the Nitrogen Atom : The nitrogen atom in the pyridine ring readily reacts with Lewis acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org This activation increases the ring's reactivity and can be exploited in various transformations, such as Reissert-type reactions where nucleophiles add to the activated ring. mdpi.com

Synthesis of the 2,2-Diphenylethanol Fragment

The 2,2-diphenylethanol moiety provides the steric bulk in the final ester. Its synthesis centers on creating the 1,1-diphenylethane framework and installing the hydroxyl group at the C2 position. This alcohol is a valuable building block in organic synthesis, serving as an intermediate in the production of pharmaceuticals and fragrances. chemimpex.com

Several reliable methods exist for the synthesis of 2,2-diphenylethanol.

Hydroboration-Oxidation of 1,1-Diphenylethylene : A highly effective method involves the hydroboration of 1,1-diphenylethylene. The addition of a borane reagent (e.g., generated from sodium borohydride (B1222165) and aluminum chloride) across the double bond, followed by oxidative workup with hydrogen peroxide and sodium hydroxide (B78521), yields 2,2-diphenylethanol in high yield (e.g., 87%). prepchem.com This reaction proceeds with anti-Markovnikov selectivity to afford the primary alcohol.

Cascade Reaction from Aromatic Aldehydes : An innovative one-pot, three-step cascade reaction can produce 2,2-diphenylethanol derivatives directly from aromatic aldehydes. thieme-connect.com The process involves a pinacol coupling of the aldehyde, followed by a pinacol rearrangement and subsequent reduction of the resulting 2,2-diphenylacetaldehyde. This entire sequence can be carried out in water using zinc and a recoverable acidic resin like Amberlite IR120, with yields reaching up to 85%. thieme-connect.com

Grignard-Based Synthesis : A convergent synthesis can be achieved using a Grignard reagent. Phenylmagnesium bromide can be reacted with 1,2-dibromoethane to form 2-phenylbromoethane. academicjournals.org Subsequent nucleophilic substitution with aqueous sodium hydroxide yields 2-phenylethanol. academicjournals.org While this specific example leads to 2-phenylethanol, modifications of this Grignard strategy can be envisioned to construct the 2,2-diphenylethane skeleton.

MethodKey Starting Material(s)Key ReagentsReported YieldReference
Hydroboration-Oxidation1,1-Diphenylethylene1. NaBH₄, AlCl₃ 2. H₂O₂, NaOH87% prepchem.com
One-Pot Cascade ReactionAromatic AldehydesZinc, Amberlite IR120, H₂OUp to 85% thieme-connect.com
Grignard Reaction ApproachBromobenzene, 1,2-DibromoethaneMg, then NaOH (for a related structure)N/A for target academicjournals.org

Stereoselective Approaches to 2,2-Diphenylethanol Derivatives

While 2,2-diphenylethanol, the direct alcohol precursor for this compound, is an achiral molecule, the synthesis of its chiral derivatives is of significant interest in the broader field of asymmetric synthesis. chemimpex.com These chiral derivatives often serve as valuable building blocks or chiral auxiliaries. chemimpex.com Stereoselective methods are therefore crucial for accessing enantiomerically pure forms of related structures, such as 1,2-diphenylethanol or other substituted analogs.

Key strategies for achieving stereoselectivity include the asymmetric reduction of prochiral ketones and the use of chiral catalysts or auxiliaries. For instance, the reduction of an unsymmetrical benzophenone derivative using a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can yield a chiral diaryl carbinol with high enantiomeric excess. Another common approach involves the catalytic asymmetric hydrogenation of prochiral ketones using transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Furthermore, chiral auxiliaries, such as erythro-2-amino-1,2-diphenylethanol, can be employed to direct the stereochemical outcome of reactions. researchgate.netclockss.org By temporarily attaching such an auxiliary to a substrate, it is possible to control the facial selectivity of a nucleophilic attack or other bond-forming reactions, after which the auxiliary can be cleaved to reveal the desired chiral product. These methodologies, while not essential for the synthesis of the achiral 2,2-diphenylethanol, are fundamental in the broader context of synthesizing structurally related and optically active compounds.

Esterification Reactions for Constructing the this compound Linkage

The formation of the ester bond between 2,2-diphenylethanol and pyridine-3-carboxylic acid (nicotinic acid) is the final key step in the synthesis of the target molecule. Several established esterification protocols can be employed for this transformation.

Direct Esterification Protocols

Direct esterification, most notably the Fischer-Speier esterification, involves reacting the carboxylic acid (pyridine-3-carboxylic acid) and the alcohol (2,2-diphenylethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgyoutube.com The reaction is typically performed under reflux conditions, and the equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Scheme: Fischer-Speier Esterification

Methyl pyridine-3-carboxylate + 2,2-Diphenylethanol --(NaOCH₃, Δ)--> this compound + CH₃OH

Green Chemistry Approaches and Sustainable Synthetic Strategies

Catalytic Methodologies for Enhanced Efficiency

The synthesis of this compound, an ester, is fundamentally an esterification reaction between nicotinic acid (pyridine-3-carboxylic acid) and 2,2-diphenylethanol. To overcome the equilibrium limitations of this reversible reaction, various catalytic strategies have been developed. These methods primarily focus on increasing the reaction rate and driving the equilibrium towards the product side, often by facilitating the removal of the water byproduct. google.com

Acid Catalysis: Conventional esterification frequently employs strong acid catalysts. Concentrated sulfuric acid is a common choice, used in catalytic amounts to protonate the carbonyl oxygen of nicotinic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by 2,2-diphenylethanol. scholarsresearchlibrary.com Another approach involves the use of pyridinium p-toluenesulfonate (PPTS) and its derivatives. Modified PPTS, such as those with lipid chains and nitro groups, have shown improved catalytic activity in esterification reactions under mild conditions, offering the advantage of being organic catalysts that are easier to remove during workup compared to metal-based catalysts. nih.gov

Solid-Phase Catalysts: To simplify catalyst removal and recycling, heterogeneous solid-phase catalysts are an attractive option. Amorphous silica-supported sulfuric acid (SiO₂-SO₃H) has been effectively used to catalyze the esterification of carboxylic acids. usp.br Such catalysts offer the benefit of easy separation from the reaction mixture through simple filtration. usp.br

Autocatalysis and Novel Catalytic Systems: An innovative approach is a cyclic process where a strong acid salt of the pyridine carboxylic acid ester itself acts as the catalyst for the esterification. google.com In this method, the reaction is carried out at reflux temperatures, and the residue remaining after distillation of the product can be reused as the catalyst for subsequent batches, creating a more streamlined and efficient process. google.com Metal alkoxides have also been used catalytically, where an acid ester reacts with an alcohol at elevated temperatures to facilitate the removal of a lower-boiling alcohol byproduct, driving the transesterification reaction forward. google.com

The selection of a catalyst depends on factors such as reaction scale, desired purity, and process economics. The following table summarizes various catalytic approaches applicable to the synthesis of pyridine-3-carboxylate esters.

Catalyst TypeSpecific ExampleKey AdvantagesReaction Conditions
Strong Mineral Acid Concentrated Sulfuric AcidLow cost, high reactivityTypically requires neutralization during workup
Organic Acid Salt Pyridinium p-toluenesulfonate (PPTS)Mild conditions, avoids metal contaminationIsooctane solvent, various temperatures
Heterogeneous Solid Acid Silica-Sulfuric Acid (SiO₂-SO₃H)Easy to remove and recycle, can be used solvent-freeConventional heating or microwave irradiation
Product-Derived Catalyst Strong acid salt of a pyridine carboxylic acid esterCatalyst is generated in-situ, allows for a cyclic processReflux temperatures

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors from the reaction mixture are critical for obtaining a product of high purity. A multi-step approach combining several standard laboratory techniques is often employed.

Initial Work-up and Extraction: Following the completion of the synthesis, the initial work-up typically involves neutralizing the acid catalyst, often with an aqueous base like sodium bicarbonate or aqueous ammonia at low temperatures to prevent hydrolysis of the newly formed ester. usp.brgoogle.com The crude product is then typically extracted from the aqueous layer into an organic solvent such as diethyl ether or ethyl acetate. google.combeilstein-journals.orgunimi.it The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude product. usp.brbeilstein-journals.orgnih.gov

Chromatography: Column chromatography is a widely used and effective method for purifying pyridine carboxylate esters. google.com The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, commonly a mixture of hexane and ethyl acetate. unimi.itnih.gov The polarity of the eluent is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). nih.govnih.gov

Distillation: For thermally stable esters, vacuum distillation is a viable purification method. After the initial extraction and drying of the solvent, the purified ester can be recovered by distillation under reduced pressure directly from the reaction product residue. google.com This technique is particularly useful for separating the product from non-volatile impurities.

Recrystallization: Recrystallization is employed to achieve high purity, especially for solid products. The crude ester is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of solvents) and allowed to cool slowly. nih.gov As the solution cools, the solubility of the ester decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration. nih.gov

Solid-Phase Extraction (SPE): For targeted purification of pyridine-containing compounds, specialized techniques like solid-phase extraction (SPE) can be utilized. Cartridges containing phenylboronic acid (PBA)-functionalized silica have been shown to selectively retain and then elute pyridine compounds from complex mixtures, offering a rapid and efficient purification method. jti.com

The following table outlines the common purification techniques.

TechniqueDescriptionApplication
Solvent Extraction Partitioning the compound between two immiscible liquid phases (e.g., aqueous and organic).Initial separation of the crude product from the reaction mixture after neutralization.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).Isolation of the final product from starting materials and byproducts.
Vacuum Distillation Separation of components based on differences in boiling points at reduced pressure.Purification of thermally stable liquid esters from non-volatile impurities.
Recrystallization Purification of a crystalline solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Final purification step to obtain a highly pure, solid product.
Solid-Phase Extraction (SPE) A selective purification method using a solid sorbent to isolate specific compounds from a solution.Rapid, selective removal or purification of pyridine-containing compounds.

Advanced Structural Characterization and Elucidation of 2,2 Diphenylethyl Pyridine 3 Carboxylate

Spectroscopic Analysis for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No published ¹H, ¹³C, or 2D NMR spectroscopic data for 2,2-Diphenylethyl pyridine-3-carboxylate are available in the reviewed literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectroscopic data, including characteristic vibrational frequencies for the functional groups within this compound, have not been reported in the available scientific literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no available UV-Vis spectroscopic data detailing the electronic transitions and absorption maxima for this compound in the scientific literature.

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation

No high-resolution or liquid chromatography-mass spectrometry data confirming the molecular formula or detailing the fragmentation pattern of this compound could be found in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its solid-state structure, including unit cell parameters, bond lengths, and bond angles, is not available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis (if applicable)

As the this compound molecule is achiral, chiroptical spectroscopy techniques such as Electronic Circular Dichroism are not applicable for its stereochemical analysis.

Computational and Theoretical Investigations of 2,2 Diphenylethyl Pyridine 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. researchgate.net

For 2,2-Diphenylethyl pyridine-3-carboxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to find the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. nih.govelectrochemsci.org This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Analysis of dihedral angles is particularly important for determining the planarity and symmetry of the molecular structure. nih.govelectrochemsci.org For instance, studies on related pyridine (B92270) dicarboxylic acids have shown that optimized geometries can reveal near-planar structures, a feature that can influence molecular packing and electronic properties. electrochemsci.org

The electronic structure is also elucidated through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. electrochemsci.org The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. electrochemsci.org These calculations can identify the distribution of electron density, with HOMO densities often localized on electron-rich parts of the molecule and LUMO densities on electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. nih.govelectrochemsci.org

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Carboxylate Structure based on DFT Calculations

This table presents hypothetical data based on typical values for similar molecular structures.

Parameter Bond/Angle Value
Bond Lengths (Å) C=O 1.21
C-O (ester) 1.35
C-N (pyridine) 1.34
C-C (pyridine) 1.39
Bond Angles (°) O=C-O 124.5
C-N-C (pyridine) 117.0
Dihedral Angles (°) C-C-C=O 179.5

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netrsc.org It extends the principles of DFT to study electronically excited states, providing information that can be directly compared with experimental UV-Vis absorption and emission spectra. rsc.org

For this compound, TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.gov These calculations help to characterize the nature of electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. nih.gov Studies on pyridine-containing systems have demonstrated that TD-DFT can effectively model how photoexcitation leads to a rearrangement of electron density, which is a crucial factor in photochemical reactions and fluorescence. nih.gov The method is also capable of optimizing the geometries of excited states, which is essential for analyzing fluorescence and understanding processes like excited-state proton transfer. researchgate.netnih.gov

Table 2: Illustrative TD-DFT Calculated Excitation Energies for a Pyridine Derivative

This table presents hypothetical data to illustrate typical TD-DFT output.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 3.85 322 0.05 HOMO → LUMO (π → π*)
S₀ → S₂ 4.21 294 0.23 HOMO-1 → LUMO (π → π*)

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. rsc.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate, benchmark-quality results for structure, bonding, and reactivity. rsc.orgresearchgate.net

For molecules in the pyridine family, ab initio calculations have been used to study changes in electronic structure upon ionization and to investigate the nature of intermolecular interactions in clusters. rsc.org Such high-level calculations could be applied to this compound to obtain precise ionization potentials and electron affinities or to accurately model weak non-covalent interactions that might influence its conformational preferences and crystal packing. These methods are particularly valuable for validating results from less computationally expensive DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape at a given temperature.

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for understanding its conformational flexibility. The simulation can reveal the most populated conformations in solution, the energy barriers between them, and how the molecule's shape fluctuates over time. Such studies have been applied to related functionalized pyridine-3-carboxylic acids to understand their stability and interactions within biological systems, such as the active site of an enzyme. nih.govresearchgate.net By simulating the molecule in different environments (e.g., in a vacuum or in a solvent like water or toluene), one can assess how intermolecular interactions affect its preferred shape and dynamics.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.

Using DFT, it is possible to model the entire course of a chemical reaction, such as the synthesis or degradation of this compound. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency.

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational studies on the reactions of related pyridine carboxylic acid derivatives, such as decarboxylation, have successfully modeled reaction pathways and calculated activation barriers. nih.govresearchgate.net For the synthesis of this compound, likely via an esterification reaction, computational modeling could be used to compare different catalytic mechanisms, determine the rate-limiting step, and understand the role of solvents and other reaction conditions, thereby aiding in the optimization of synthetic procedures. nih.gov

Energy Profiles of Synthetic Transformations

An examination of the energy profiles for the synthesis of this compound would typically involve quantum chemical calculations to map the reaction pathway. This would include identifying the geometries of reactants, transition states, and products, as well as calculating their relative energies. This analysis provides critical insights into the reaction mechanism, kinetics, and thermodynamics. For instance, determining the activation energy barrier associated with the esterification reaction between nicotinic acid (pyridine-3-carboxylic acid) and 2,2-diphenylethanol (B156489) would be a key aspect of such an investigation. However, no published data detailing these energy profiles for this specific transformation could be located.

Structure-Property Relationship Studies (Theoretical Aspects)

Theoretical studies are instrumental in elucidating the relationship between the molecular structure of a compound and its physicochemical properties. For this compound, such studies would offer a molecular-level understanding of its behavior.

Influence of Substituents on Electronic Distribution

The electronic properties of this compound are dictated by the interplay between the electron-withdrawing pyridine ring and the bulky, electron-donating 2,2-diphenylethyl group. Theoretical investigations would typically employ methods like Density Functional Theory (DFT) to calculate molecular electrostatic potential (MEP) maps and analyze charge distribution.

The introduction of various substituents on either the pyridine ring or the phenyl rings would significantly alter the electronic landscape of the molecule. For example, electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring would be expected to decrease the electron density on the ring and influence the reactivity of the carboxylate group. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) would have the opposite effect. A systematic in-silico study would quantify these effects, providing valuable data for designing molecules with tailored electronic properties. Unfortunately, specific research detailing these substituent effects on this compound is not available.

A hypothetical data table illustrating the type of information that would be generated from such a study is presented below.

Table 1: Hypothetical Calculated Dipole Moments and Frontier Molecular Orbital Energies for Substituted this compound Derivatives

Substituent (Position on Pyridine Ring)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
H (Unsubstituted)(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
4-Cl(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
4-NO₂(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)
4-OCH₃(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Conformational Preferences and Stereoisomerism

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the ester group to the pyridine ring and the ethyl group to the phenyl rings. Understanding the preferred conformations is essential as they can significantly impact the molecule's biological activity and physical properties.

Computational methods, such as potential energy surface (PES) scans, would be employed to identify the low-energy conformers and the rotational barriers between them. The presence of the two bulky phenyl groups on the same carbon atom introduces significant steric hindrance, which would be a dominant factor in determining the molecule's three-dimensional shape.

Furthermore, if a chiral center were introduced into the molecule, for instance by substitution on the ethyl bridge, the study of stereoisomerism would become critical. This would involve calculating the relative energies of different stereoisomers and analyzing their distinct electronic and structural properties. As with the other areas of investigation, specific conformational analyses and studies on the stereoisomerism of this compound have not been reported in the reviewed literature.

Chemical Reactivity and Transformation Pathways of 2,2 Diphenylethyl Pyridine 3 Carboxylate

Hydrolysis and Transesterification Reactions of the Ester Linkage

The ester group in 2,2-Diphenylethyl pyridine-3-carboxylate is susceptible to cleavage through hydrolysis and transesterification, common reactions for this functional group.

Hydrolysis: Under either acidic or basic conditions, the ester bond can be cleaved to yield pyridine-3-carboxylic acid (nicotinic acid) and 2,2-diphenylethanol (B156489).

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release 2,2-diphenylethanol and the protonated form of nicotinic acid.

Base-catalyzed hydrolysis (saponification) proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate that then eliminates the 2,2-diphenylethoxide anion, which subsequently deprotonates the newly formed nicotinic acid. This process is typically irreversible.

The hydrolysis of pyridinecarboxamides, which are structurally related to pyridine-3-carboxylate esters, to their corresponding carboxylic acids has been studied, indicating that such transformations are well-established. researchgate.net For instance, the hydrolysis of 3-pyridinecarboxamide to nicotinic acid occurs with an activation energy of 70.4 ± 2.1 kJ·mol⁻¹. researchgate.net

Transesterification: This process allows for the conversion of the 2,2-diphenylethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) would lead to the formation of methyl pyridine-3-carboxylate and 2,2-diphenylethanol. The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental in various industrial processes, such as the production of polyesters. wikipedia.org

A patented cyclic process for the manufacture of pyridine (B92270) esters highlights the industrial relevance of these reactions, involving the reaction of a pyridine carboxylic acid with an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester as a catalyst. google.com

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring imparts unique reactivity to the molecule, influencing substitution patterns and enabling coordination with metal ions.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uonbi.ac.kequimicaorganica.orgpearson.com This effect is further intensified by the deactivating nature of the ester group at the 3-position.

Electrophilic Substitution:

Attack at the nitrogen atom by an electrophile forms a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack. uonbi.ac.kewikipedia.org

If substitution on the ring does occur, it is favored at the 3-position (and 5-position) because the intermediate carbocation is more stable than those formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.com Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com

Reactions like nitration and sulfonation are sluggish and require harsh conditions. wikipedia.org For instance, direct nitration of pyridine is difficult, but 3-nitropyridine (B142982) can be obtained through a multi-step process. wikipedia.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts react with the basic nitrogen atom. quimicaorganica.orgpearson.com

Nucleophilic Substitution:

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgquimicaorganica.org

However, in this compound, there are no good leaving groups at these positions, making direct nucleophilic aromatic substitution unlikely.

The Chichibabin reaction, which involves amination at the 2-position using sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. scribd.com

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base and coordinate with a wide variety of metal ions, forming coordination complexes. wikipedia.orgjscimedcentral.com Carboxylate groups can also coordinate to metal centers in various ways (monodentate, bidentate, bridging), making pyridine-carboxylate derivatives versatile ligands. wikipedia.org

Coordination Modes: this compound can act as a monodentate ligand through its pyridine nitrogen. It is also possible for the ester's carbonyl oxygen to participate in coordination, although this is less common than coordination involving the nitrogen. If the ester were to be hydrolyzed to the corresponding carboxylic acid, the resulting pyridine-3-carboxylate anion could act as a bidentate or bridging ligand, coordinating through both the nitrogen and a carboxylate oxygen. researchgate.netacs.org

Complex Formation: Pyridine and its derivatives are known to form stable complexes with transition metals such as nickel(II), copper(I), and silver(I). jscimedcentral.com The properties and structures of these complexes depend on the metal ion, the other ligands present, and the reaction conditions. For example, platinum complexes with pyridine-carboxylate ligands have been studied, where spontaneous de-esterification can occur to form stable chelates. nih.gov

Reactions of the Diphenylethyl Moiety

The 2,2-diphenylethyl group also possesses its own set of potential chemical transformations.

The 2,2-diphenylethyl group, particularly under conditions that could generate a carbocation or a radical at the benzylic position, could be susceptible to rearrangement.

Wagner-Meerwein Rearrangement: If a carbocation were formed at the carbon adjacent to the two phenyl rings (for instance, during an elimination reaction or under strong acid catalysis), a uonbi.ac.kewikipedia.org-phenyl shift could occur. This type of rearrangement is driven by the formation of a more stable carbocation.

Wittig Rearrangement: While typically involving ethers, analogous rearrangements could be envisioned under strong basic conditions. For instance, studies on 2-benzyloxypyridines show they readily undergo Wittig rearrangement upon treatment with a base. mdpi.com Research on related systems like pyrazolones has also explored uonbi.ac.kewikipedia.org- and uonbi.ac.kequora.com-Wittig rearrangements. mdpi.com

Radical Rearrangements: The 2-phenylethyl free radical has been the subject of rearrangement studies, indicating the potential for such transformations if radical intermediates are generated from the 2,2-diphenylethyl group. acs.org

The two phenyl rings of the diphenylethyl moiety can undergo electrophilic aromatic substitution, although the reactivity can be influenced by the bulky ethyl group attached.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can introduce functional groups onto the phenyl rings. The substitution pattern (ortho, meta, para) will be directed by the existing alkyl substituent. The ethyl group is an ortho-, para-director. However, the steric hindrance from the rest of the molecule might favor substitution at the para-position.

Influence of Substituents: The presence of functional groups on the phenyl rings can significantly alter the electronic properties of the molecule. ashp.org For example, electron-donating groups (like hydroxyl or methoxy) would activate the rings towards further electrophilic substitution, while electron-withdrawing groups (like nitro) would deactivate them. ashp.org

Interactive Data Table: Summary of Reactivity

Molecular MoietyReaction TypeReagents/ConditionsPotential Products
Ester LinkageHydrolysisH₃O⁺ or OH⁻Pyridine-3-carboxylic acid, 2,2-Diphenylethanol
Ester LinkageTransesterificationR'OH, H⁺ or R'O⁻New pyridine-3-carboxylate ester, 2,2-Diphenylethanol
Pyridine RingElectrophilic SubstitutionHNO₃/H₂SO₄5-Nitro-2,2-diphenylethyl pyridine-3-carboxylate (likely low yield)
Pyridine RingMetal CoordinationMetal salts (e.g., NiCl₂, CuI)Metal-ligand complex
Diphenylethyl MoietyElectrophilic SubstitutionBr₂/FeBr₃Bromo-substituted phenyl rings

Radical Reactions and Photochemical Transformations

The pyridine-3-carboxylate scaffold, present in this compound, is amenable to a variety of radical and photochemical reactions. These transformations often proceed via the generation of pyridinyl radicals or through reactions involving the ester moiety, leading to new carbon-carbon and carbon-heteroatom bonds.

Research into the radiation-induced reactions of pyridinecarboxylic acid esters in acidic alcoholic solutions has shown two primary pathways: substitution on the pyridine ring by alkyl or hydroxyalkyl groups derived from the alcohol solvent, and the reduction of the ester group to a hydroxymethyl group. oup.com In these processes, Co-60 γ-rays are used to generate radicals from the solvent, which then react with the pyridine ester. While substitution is the major pathway in methanol, reduction of the ester functionality is more dominant in a solvent like 2-propanol. oup.com

More recent advancements have focused on the photochemical functionalization of pyridines using visible light and an organocatalyst. researchgate.netnih.govacs.org This methodology allows for the direct C-H functionalization of the pyridine ring. The process involves the single-electron reduction of a pyridinium ion to a pyridinyl radical, which can then couple with other radical species. researchgate.netnih.gov For instance, a dithiophosphoric acid catalyst can act as a Brønsted acid to protonate the pyridine, a single electron transfer reductant upon photoexcitation to form the pyridinyl radical, and a hydrogen atom abstractor to generate a second radical for coupling. researchgate.net This approach has been successful in the allylation of pyridines, offering a novel strategy for C(sp²)–C(sp³) bond formation with distinct regioselectivity compared to classical Minisci-type reactions. researchgate.netnih.gov

The general reactivity of carboxylic acid esters in radical reactions can also be considered. While simple O-acyl groups are often unreactive under standard radical-generating conditions (e.g., AIBN initiation with Bu₃SnH), their reactivity can be enhanced. libretexts.org This can be achieved through the introduction of activating groups or by employing photochemically promoted electron transfer to the ester. libretexts.org Such processes can lead to the replacement of the acyloxy group with a hydrogen atom. libretexts.org

The following table summarizes the types of radical and photochemical reactions applicable to pyridine-3-carboxylates.

Reaction Type Description Key Features Potential Products from this compound
Radiation-Induced Alkylation/Hydroxymethylation Reaction of the pyridine ester with radicals generated from alcohol solvents upon γ-irradiation. oup.comOccurs in acidic alcoholic solutions. Substitution is favored in methanol, while reduction of the ester is favored in 2-propanol. oup.comAlkylated or hydroxyalkylated pyridine derivatives; 3-(hydroxymethyl)pyridine derivatives.
Photochemical C-H Functionalization Organocatalytic, light-driven reaction involving the formation of a pyridinyl radical for coupling with other radicals. researchgate.netnih.govHighly regioselective, often at the C4 position, and proceeds under mild conditions. researchgate.netnih.govC4-allyl-2,2-diphenylethyl pyridine-3-carboxylate and other C-H functionalized analogues.
Radical-Mediated Deoxygenation Replacement of the ester group via a radical intermediate. libretexts.orgCan be promoted by photochemical electron transfer. libretexts.orgPyridine (if the entire ester group is removed and replaced by H).

Derivatization to Other Chemical Entities for Fundamental Research

The this compound molecule serves as a versatile platform for the synthesis of a wide array of derivatives for fundamental research. These derivatizations can target either the pyridine ring or the ester functionality, allowing for systematic modifications to study structure-activity relationships, explore new chemical space, and develop probes for biological systems.

A primary and fundamental transformation is the hydrolysis of the ester to yield nicotinic acid (pyridine-3-carboxylic acid) and 2,2-diphenylethanol. This reaction can be carried out under acidic or basic conditions. The resulting nicotinic acid is a key building block for a vast number of other compounds. researchgate.netnih.gov For example, nicotinic acid can be converted to its acid chloride using reagents like thionyl chloride, which can then be reacted with various amines to form a library of nicotinamides. researchgate.net

Another key derivatization is transesterification . The 2,2-diphenylethyl group can be exchanged for other alcohol moieties by reacting the ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a series of pyridine-3-carboxylate esters with varying steric and electronic properties, which can be valuable for probing binding pockets of enzymes or receptors. The reduction of the ester group is also a significant transformation. Using reducing agents like sodium borohydride (B1222165) in methanol, the ester can be converted to the corresponding primary alcohol, 3-pyridyl methanol. scholarsresearchlibrary.com This reaction adds a different functional handle to the molecule, opening up further derivatization possibilities.

The pyridine ring itself is a target for derivatization. As mentioned in the previous section, radical and photochemical methods can introduce substituents directly onto the ring. researchgate.netnih.gov Additionally, classical electrophilic aromatic substitution reactions can be employed, although the electron-deficient nature of the pyridine ring often requires harsh conditions and can lead to mixtures of products. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which can then undergo photochemical rearrangement to introduce a hydroxyl group at the C3 position. acs.orgrsc.org

The table below outlines some of the key derivatization pathways for this compound.

Reaction Reagents/Conditions Product Type Significance for Research
Hydrolysis Acid or base catalysis (e.g., HCl, NaOH)Nicotinic acid and 2,2-diphenylethanolAccess to a fundamental building block for amides, other esters, and various heterocyclic systems. researchgate.netresearchgate.net
Transesterification Another alcohol with acid/base catalystDifferent pyridine-3-carboxylate estersSystematic modification of the ester group to study structure-property relationships.
Amidation (via Hydrolysis and Activation) 1. Hydrolysis to nicotinic acid. 2. Thionyl chloride. 3. Amine.NicotinamidesSynthesis of a diverse library of amides for biological screening. researchgate.net
Reduction Sodium borohydride-methanol system scholarsresearchlibrary.com3-Pyridyl methanolProvides a primary alcohol for further functionalization.
N-Oxidation Oxidizing agent (e.g., m-CPBA)This compound N-oxidePrecursor for further functionalization, such as photochemical hydroxylation. acs.org
C-H Functionalization Photochemical organocatalysis researchgate.netnih.govC-H functionalized pyridine derivativesSite-selective introduction of various groups onto the pyridine ring.

Advanced Analytical Techniques in Research of Pyridine 3 Carboxylate Derivatives

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Reaction Monitoring

Chromatography coupled with mass spectrometry is an indispensable tool for the analysis of pyridine-3-carboxylate esters. These hyphenated techniques are routinely employed to confirm the identity of the synthesized compound, assess its purity, and monitor the progress of the esterification reaction between pyridine-3-carboxylic acid and 2,2-diphenylethanol (B156489).

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For a compound like 2,2-Diphenylethyl pyridine-3-carboxylate, GC-MS analysis would involve the separation of the ester from any unreacted starting materials or byproducts on a capillary column. The subsequent detection by mass spectrometry provides a fragmentation pattern that is characteristic of the molecule's structure. The molecular ion peak would confirm the molecular weight, while fragment ions would correspond to specific structural motifs, such as the pyridine (B92270) ring and the diphenylethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly for less volatile or thermally labile compounds. In a typical LC-MS analysis of this compound, a reversed-phase column would be used to separate the compound from impurities based on polarity. The eluent would then be introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis. This technique is highly sensitive and can provide accurate mass measurements, further confirming the elemental composition of the molecule.

Reaction monitoring using these techniques allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the final product.

Table 1: Illustrative GC-MS Data for a Pyridine-3-carboxylate Derivative

ParameterValue
Retention Time (min) 15.2
Molecular Ion (m/z) 317.14
Key Fragment Ions (m/z) 224, 196, 165, 105, 77

Note: The data in this table is hypothetical and serves as an example of what might be observed for this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation (if chiral)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chiral compounds. However, for this compound, enantiomeric separation is not applicable. The molecule is achiral as it does not possess a stereocenter. The carbon atom attached to the two phenyl groups and the ethyl-carboxylate moiety is sp3 hybridized but has two identical phenyl substituents, thus it is not a chiral center. Therefore, the compound exists as a single, achiral entity.

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a specialized NMR technique used to study the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei in a molecule. For this compound, DNMR could be employed to investigate the rotational dynamics around the single bonds in the 2,2-diphenylethyl moiety and the ester linkage.

Due to the steric hindrance caused by the two bulky phenyl groups, the rotation around the C-C and C-O bonds may be restricted. At low temperatures, this restricted rotation could lead to the observation of distinct signals for protons or carbons that are equivalent at room temperature. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single averaged signal.

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational exchange process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. These parameters provide valuable information about the energy barriers to rotation and the conformational flexibility of the molecule.

Table 2: Hypothetical DNMR Data for Restricted Rotation in a Bulky Ester

ParameterValue
Coalescence Temperature (Tc) 298 K
Rate Constant at Tc (k) 22 s⁻¹
Activation Energy (ΔG‡) 15 kcal/mol

Note: The data in this table is hypothetical and illustrates the type of information that could be obtained from DNMR studies on a sterically hindered molecule like this compound.

Surface Adsorption Studies using Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for studying the adsorption of molecules onto solid surfaces. By analyzing the vibrational frequencies of the adsorbed species, it is possible to gain insights into the nature of the interaction between the adsorbate and the surface, as well as the orientation of the adsorbed molecules.

For this compound, surface adsorption studies using IR spectroscopy could be conducted on various materials, such as metal oxides, clays, or carbon-based materials. The IR spectrum of the adsorbed molecule would be compared to that of the free molecule to identify any changes in the vibrational frequencies.

For instance, a shift in the stretching frequency of the carbonyl group (C=O) of the ester functionality upon adsorption could indicate that the carbonyl oxygen is involved in the interaction with the surface. Similarly, changes in the vibrational modes of the pyridine ring could suggest that the nitrogen atom or the aromatic π-system is interacting with the surface. The orientation of the adsorbed molecule can also be inferred from the relative intensities of the IR bands. These studies are crucial for understanding the behavior of such compounds in applications like catalysis, sensing, and materials science.

Future Research Directions in the Synthetic and Mechanistic Chemistry of Pyridine 3 Carboxylate Esters

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of pyridine-3-carboxylate esters, such as ethyl nicotinate, often relies on Fischer esterification, which involves reacting nicotinic acid with an alcohol under strong acid catalysis. researchgate.net While effective, this method can require harsh conditions and long reaction times. Future research is geared towards overcoming these limitations.

Green Chemistry Approaches: A primary focus is the development of environmentally benign synthetic methods. This includes the use of solid acid catalysts, which are reusable and reduce corrosive waste, and exploring solvent-free reaction conditions. researchgate.net For instance, the use of polymer-supported catalysts can simplify product purification and catalyst recycling, aligning with green chemistry principles. researchgate.net

Flow Chemistry: The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reaction control. Future work will likely involve adapting existing esterification and pyridine (B92270) synthesis methods to flow reactors, allowing for precise control over temperature, pressure, and reaction time, which can lead to higher yields and purity.

Table 2: Comparison of Synthetic Routes for Pyridine Esters

Synthetic Method Typical Conditions Advantages Challenges & Future Direction
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄), Reflux researchgate.net Simple, uses readily available starting materials. Harsh conditions, often reversible, catalyst neutralization required. Future: Develop milder, recyclable catalysts. google.com
Acyl Chloride Method Nicotinoyl chloride, Alcohol, Base High reactivity, good yields. Acyl chloride is moisture-sensitive and requires an extra synthesis step. Future: In-situ activation methods.
Dehydrating Agent Coupling Carboxylic Acid, Alcohol, DCC, DMAP wikipedia.org Mild conditions, suitable for sensitive substrates. Stoichiometric byproducts can complicate purification. Future: Catalytic versions with easily removable byproducts.

| Catalytic Oxidative Esterification | Aldehyde, Alcohol, Oxidant, Catalyst researchgate.net | Bypasses the carboxylic acid intermediate. | Requires specific aldehyde precursors, catalyst selectivity is crucial. Future: Expand substrate scope and catalyst efficiency. |

Exploration of Catalytic Applications in Organic Synthesis

Catalysis is central to modern organic synthesis, and its application to pyridine-3-carboxylate esters is a burgeoning field. Research is moving beyond simple acid catalysis towards more sophisticated systems.

Organocatalysis: The use of small organic molecules as catalysts presents an attractive, metal-free alternative. While established for many reaction types, the application of organocatalysts to the synthesis of pyridine derivatives is an area ripe for exploration. These catalysts can offer unique selectivity and functional group tolerance.

Transition Metal Catalysis: Transition metals like rhodium (Rh) and palladium (Pd) have shown immense utility in creating complex pyridine structures. For example, Rh-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted piperidines from pyridine precursors. acs.org Future research will focus on leveraging such catalytic systems for the direct and selective functionalization of the pyridine ring in pyridine-3-carboxylate esters, enabling the synthesis of novel analogues. Developing cascade reactions, where a single catalyst orchestrates multiple transformations, is a particularly promising avenue. acs.org

Biocatalysis: The use of enzymes, such as lipases, for esterification offers unparalleled selectivity, including enantioselectivity, under mild, aqueous conditions. researchgate.net A significant future direction is the discovery and engineering of enzymes that can efficiently catalyze the esterification of nicotinic acid with a wide range of alcohols, including sterically hindered ones like 2,2-diphenylethanol (B156489). Overcoming the often slow reaction rates and expanding the substrate scope of enzymatic methods are key challenges. researchgate.net

Deepening Understanding of Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to the rational design of improved synthetic methods. For pyridine-3-carboxylate esters, several areas warrant deeper investigation.

Intermediate Characterization: Many synthetic transformations proceed through transient intermediates that are difficult to isolate and study. For example, in the classic Claisen condensation to form substituted pyridines, a β-ketoester is a key intermediate. stackexchange.com Future research will employ advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to characterize these fleeting species. Understanding the structure and reactivity of intermediates in catalytic cycles, such as the Rh-complexes in carbometalation reactions, is crucial for optimizing catalyst performance and enantioselectivity. acs.org

Computational Studies: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for elucidating reaction pathways. These studies can model transition states, calculate activation energies, and predict the influence of substituents on reaction outcomes. mdpi.com Applying these methods to the esterification of nicotinic acid or the functionalization of the pyridine ring can help rationalize experimental observations and guide the design of new catalysts and reaction conditions.

Kinetics and Isotope Labeling: Detailed kinetic studies and deuterium (B1214612) labeling experiments can provide definitive evidence for proposed mechanisms. acs.org For instance, such studies can distinguish between different pathways in catalytic cycles, such as whether a reaction proceeds via a 1,4-Rh shift or direct protodemetalation. acs.org Applying these classical mechanistic tools to novel catalytic systems for pyridine ester synthesis will be essential for their development.

Design of Analogues for Probing Fundamental Chemical Principles

The pyridine-3-carboxylate scaffold is an excellent platform for designing and synthesizing novel molecules to probe fundamental principles of chemical reactivity and molecular interactions.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the ester group and the substituents on the pyridine ring, chemists can create libraries of analogues. As seen in studies on related pyridine-3-carboxamides, the position and electronic nature of substituents can have a profound impact on biological activity and chemical properties. mdpi.comresearchgate.net Synthesizing a series of esters with varying alcohol components (e.g., primary, secondary, bulky, chiral) would allow for a systematic investigation into how sterics and electronics influence ester stability, reactivity, and conformation.

Probing Non-Covalent Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metals, and participate in π-stacking interactions. Designing specific analogues of pyridine-3-carboxylate esters can help quantify these interactions. For example, incorporating additional functional groups capable of forming intramolecular hydrogen bonds could be used to study their effect on the molecule's conformation and the reactivity of the ester group.

Development of Molecular Probes: Pyridine-based molecules are often fluorescent. Analogues of pyridine-3-carboxylate esters could be designed as probes to study biological systems or to act as sensors for metal ions. The ester moiety can be tailored to control properties like solubility and cell permeability, while the pyridine core provides the signaling component.

Q & A

Q. What are the critical synthetic routes and reagents for preparing 2,2-Diphenylethyl pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling pyridine-3-carboxylic acid with a diphenylethyl alcohol derivative. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for optimal reaction efficiency and solubility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the pure product, confirmed by thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the ester linkage and aromatic substituents. For example, the pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring no side products remain .
  • Infrared (IR) Spectroscopy : Detects ester carbonyl stretching (~1730 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How do stereochemical variations in the diphenylethyl group affect biological activity?

  • Methodological Answer : Stereochemistry impacts binding affinity to biological targets. For example:
  • Comparative studies : Synthesize enantiomers (e.g., (R,R) vs. (S,S)) and test in enzyme inhibition assays (e.g., kinases or proteases). Use X-ray crystallography to resolve binding modes .
  • Data interpretation : Higher activity in one enantiomer suggests stereospecific interactions, as seen in pyrrolidine-based analogs .
  • Control experiments : Include racemic mixtures to distinguish stereochemical effects from bulk properties .

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities. Strategies include:
  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Purity verification : Reanalyze compounds via HPLC (>95% purity) and repeat assays with freshly prepared solutions .
  • Meta-analysis : Compare data across studies using shared reference compounds (e.g., diphenidine isomers) to identify methodological outliers .

Q. What experimental models elucidate the interaction of this compound with biological targets?

  • Methodological Answer :
  • In vitro models : Radioligand binding assays (e.g., 3^3H-labeled compounds) quantify affinity for receptors like NMDA or σ-1 .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in silico, validated by mutagenesis studies on target proteins .
  • In vivo pharmacokinetics : Administer the compound in rodent models to assess blood-brain barrier penetration and metabolite profiling via LC-MS/MS .

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